Target Engagement: PPARα Transcriptional Activation Compared to Fibrate-Class Agonists
In a cellular transactivation assay, 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives structurally related to 4-(6-carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate activated human PPARα with EC50 values in the low-nanomolar to sub-nanomolar range, while the clinically used fibrate fenofibrate (a non-pyrazolopyridine PPARα agonist) exhibited an EC50 of approximately 18,000 nM in the same assay system [1]. The carbamoyl-phenyl acetate substitution pattern is predicted to further modulate potency and selectivity, although direct head-to-head data for CAS 918132-94-2 have not been published in open-access, non-prohibited sources.
| Evidence Dimension | PPARα transactivation (EC50) |
|---|---|
| Target Compound Data | Not explicitly reported for CAS 918132-94-2; class representatives achieve EC50 < 10 nM [1] |
| Comparator Or Baseline | Fenofibrate: EC50 ≈ 18,000 nM (same assay) [1] |
| Quantified Difference | >1,000-fold improvement in potency for the pyrazolo[3,4-b]pyridine class over fenofibrate |
| Conditions | GAL4-hPPARα-LBD transactivation assay in HEK293 cells [1] |
Why This Matters
This class-level potency advantage justifies the procurement of pyrazolo[3,4-b]pyridine derivatives, including CAS 918132-94-2, over fibrate-based tools when investigating PPARα-mediated transcriptional programs.
- [1] Yoshida, T., Oki, H., Doi, M., et al. Structural Basis for PPARα Activation by 1H-pyrazolo[3,4-b]pyridine Derivatives. Sci Rep 10, 7623 (2020). View Source
